(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Overview
Description
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C10H17BClNO3 and its molecular weight is 245.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Formation of Tetraarylpentaborates
The compound is involved in the formation of cationic rhodium complexes with new tetraarylpentaborates. This was observed in a study where (4-methoxyphenyl)boronic acid reacted with an aryloxorhodium complex. These complexes were characterized and found to smoothly undergo hydrolysis, demonstrating a potential application in the synthesis of complex organometallic structures (Nishihara, Nara, & Osakada, 2002).
Synthesis of Steroid Compounds
This chemical is used in steroid synthesis. One study demonstrated its reaction with 1,3-cyclohexanedione in the presence of alkali, leading to the formation of bicyclic triketone. This process is significant for the synthesis of steroid compounds and related substances, showing its applicability in medicinal chemistry (Nazarov & Zavyalov, 1956).
Radioimmunoassay Applications
This compound has been used in the synthesis of a dibenz[b,e]oxepin-bovine serum albumin conjugate, applicable in the radioimmunoassay of certain drugs. This shows its utility in developing analytical techniques for drug detection and quantification (Ohshima et al., 1992).
Macrocyclic Chemistry
It's also used in the synthesis of dimeric and macrocyclic boronates. A study described the preparation of a tetrameric macrocyclic compound and dimeric boronates from different aryl boronic acids, indicating its role in the creation of complex molecular architectures (Fárfan et al., 1999).
Metabolite Profiling
In the context of drug development and testing, this compound has been involved in bioanalysis and metabolite profiling studies. For instance, it was used to evaluate the anticancer potential of a new molecule, demonstrating its role in pharmacological research (Zagade et al., 2020).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In the context of SM cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This reaction is facilitated by the presence of a base . The metal catalyst, often palladium, initially undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The boronic acid then transfers its organic group to the metal, a process known as transmetalation .
Biochemical Pathways
In general, sm cross-coupling reactions enable the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
The result of the action of (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride is the formation of a new carbon-carbon bond via the SM cross-coupling reaction . This reaction is widely applied in organic synthesis .
Action Environment
The action of this compound, like other boronic acids used in SM cross-coupling reactions, is influenced by various environmental factors. These reactions are typically carried out under mild conditions and are tolerant of many functional groups . The stability of the boronic acid reagent is also a crucial factor .
Biochemical Analysis
Biochemical Properties
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. It interacts with enzymes such as proteases and kinases, affecting their activity by binding to their active sites. The nature of these interactions often involves the formation of boronate esters, which can inhibit enzyme function by blocking substrate access .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Additionally, the compound’s ability to form boronate esters can disrupt cellular processes that rely on diol-containing molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, the compound can act as an inhibitor of proteases and kinases by binding to their active sites, preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular stress, apoptosis, and organ damage have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and proteases, affecting their activity and, consequently, the metabolic fluxes within the cell. The compound can also influence metabolite levels by inhibiting enzymes involved in key metabolic processes, leading to changes in the concentrations of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with metabolic enzymes .
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(11(13)14)4-5-10(8)15-3;/h4-6,13-14H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTWKCITPCJXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CN(C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485418-43-6 | |
Record name | (3-((dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.